Talastine

Description

Structure

3D Structure

Properties

IUPAC Name |

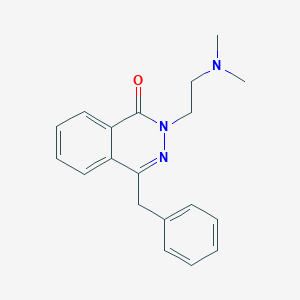

4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAAMXMULMCKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16188-76-4 (mono-hydrochloride) | |

| Record name | Talastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20167265 | |

| Record name | Talastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16188-61-7 | |

| Record name | Talastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AB2PA48B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Talastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Talastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talastine is an antihistamine medication, classified as a substituted alkylamine, that has been used for the systemic treatment of allergic conditions.[1][2][3][4] This technical guide provides a comprehensive overview of the known mechanism of action of this compound, focusing on its molecular interactions and downstream effects. Due to the limited availability of recent in-depth research specifically on this compound, this guide also draws upon the well-established principles of H1 receptor antagonism exhibited by similar second-generation antihistamines to provide a more complete picture of its likely pharmacological activity.

Introduction

This compound, also known by the trade name Ahanon, is a small molecule drug that belongs to the phthalazinone class of organic compounds.[1][2] It is structurally defined as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one.[2] As an antihistamine, its primary therapeutic effect is the mitigation of symptoms associated with allergic reactions.

Core Mechanism of Action: H1 Receptor Antagonism

The principal mechanism of action of this compound is its activity as an antagonist or, more accurately, an inverse agonist at the histamine H1 receptor.[5][6]

2.1. The Histamine H1 Receptor

The H1 receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the body, including on smooth muscle cells, endothelial cells, and neurons in the central nervous system. When activated by its endogenous ligand, histamine, the H1 receptor initiates a signaling cascade that leads to the classic symptoms of an allergic response, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

2.2. This compound's Interaction with the H1 Receptor

This compound exerts its effect by binding to the H1 receptor. This binding prevents histamine from activating the receptor, thereby blocking its downstream signaling. While traditionally referred to as an antagonist, it is more likely that this compound, similar to other second-generation antihistamines, acts as an inverse agonist. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor, stabilizing it in an inactive conformation.[6]

Signaling Pathways

The signaling pathway initiated by H1 receptor activation is well-characterized. Upon histamine binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the initial activation of the H1 receptor, this compound effectively inhibits this entire cascade.

Quantitative Data

| Parameter | Loratadine | Desloratadine | Fexofenadine |

| H1 Receptor Binding Affinity (Ki, nM) | 1.1 | 0.4 | 10 |

| Potency (IC50, nM) for inhibiting histamine-induced effects | 2.5 | 0.8 | 20 |

This table presents representative data for other second-generation antihistamines to illustrate the typical range of potencies. It is not data for this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of H1 antihistamines like this compound.

5.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the H1 receptor.

-

Methodology:

-

Prepare cell membranes expressing the human H1 receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine).

-

Add increasing concentrations of unlabeled this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

5.2. Calcium Mobilization Assay

-

Objective: To measure the functional antagonism of the H1 receptor by this compound.

-

Methodology:

-

Culture cells stably expressing the human H1 receptor.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of histamine.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the IC50 value for this compound's inhibition of the histamine-induced calcium response.

-

Conclusion

This compound functions as a classic H1 antihistamine, exerting its therapeutic effects by blocking the action of histamine at the H1 receptor. Although detailed, contemporary research on its specific pharmacological properties is limited, its mechanism can be confidently inferred from its structural class and the well-understood pharmacology of second-generation antihistamines. Further research would be beneficial to fully elucidate its binding kinetics, functional activity, and potential for off-target effects.

References

An In-Depth Technical Guide to the Synthesis and Purification of Talastine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for Talastine, a first-generation H1 antihistamine. The information is compiled from scientific literature and patents, offering detailed methodologies for the preparation of this pharmaceutical compound.

Synthesis of this compound

The synthesis of this compound, chemically known as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one, is a two-step process. The first step involves the formation of the core phthalazinone ring system, followed by an N-alkylation to introduce the dimethylaminoethyl side chain.

Step 1: Synthesis of 4-benzyl-2H-phthalazin-1-one (Intermediate 1)

The key intermediate, 4-benzyl-2H-phthalazin-1-one, is synthesized via the condensation of 2-benzoylbenzoic acid with hydrazine hydrate. This reaction forms the heterocyclic phthalazinone core.

Experimental Protocol:

A mixture of 2-benzoylbenzoic acid and hydrazine hydrate is heated, typically under reflux conditions. The reaction can be carried out in a suitable solvent, such as ethanol, or neat. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) to remove excess hydrazine hydrate and other impurities. Further purification can be achieved by recrystallization.

| Parameter | Value/Condition | Reference |

| Reactants | 2-benzoylbenzoic acid, Hydrazine hydrate | [1] |

| Reaction Type | Condensation/Cyclization | [1] |

| Typical Solvent | Ethanol or neat | [2] |

| Reaction Temperature | Reflux | [2] |

| Work-up | Cooling, filtration, washing | [2] |

| Purification | Recrystallization | [2] |

Step 2: Synthesis of this compound (N-Alkylation)

The final step in the synthesis of this compound involves the N-alkylation of the intermediate 4-benzyl-2H-phthalazin-1-one with 2-chloro-N,N-dimethylethanamine. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen of the phthalazinone, facilitating the nucleophilic substitution.

Experimental Protocol:

To a solution of 4-benzyl-2H-phthalazin-1-one in a suitable solvent, such as a mixture of dimethylformamide (DMF) and acetone, a base like anhydrous potassium carbonate is added. The mixture is stirred, and then 2-chloro-N,N-dimethylethanamine (or its hydrochloride salt, in which case an additional equivalent of base is needed) is added. The reaction mixture is then heated to reflux for several hours. After the reaction is complete, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude this compound is then subjected to purification.

| Parameter | Value/Condition | Reference |

| Reactants | 4-benzyl-2H-phthalazin-1-one, 2-chloro-N,N-dimethylethanamine | [3] |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | [2] |

| Solvent | DMF/Acetone mixture | [3] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 4 hours (typical for similar alkylations) | [2] |

| Work-up | Filtration, solvent evaporation | [2] |

Purification of this compound

The purification of this compound is crucial to ensure its suitability for pharmaceutical applications. The primary methods employed are recrystallization and/or conversion to a salt, typically the hydrochloride salt, followed by purification.

Purification by Recrystallization

The crude this compound base can be purified by recrystallization from a suitable solvent. The choice of solvent is critical and should be determined experimentally to ensure high recovery of the pure product. Common solvents for recrystallization of related phthalazinone derivatives include ethanol and mixtures of petroleum ether and chloroform.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot, suitable solvent.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

| Parameter | Value/Condition |

| Technique | Recrystallization |

| Common Solvents | Ethanol, Petroleum ether/Chloroform |

| Key Steps | Dissolution in hot solvent, slow cooling, filtration, washing, drying |

Purification via Hydrochloride Salt Formation

A highly effective method for purifying amine-containing compounds like this compound is through the formation of a hydrochloride salt. This method can help to remove non-basic impurities.

Experimental Protocol:

-

Dissolve the crude this compound base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

-

Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) with stirring.

-

The this compound hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the salt with the organic solvent to remove any remaining impurities.

-

The purified this compound hydrochloride can be recrystallized from a suitable solvent system (e.g., ethanol/water mixture) if further purification is required.

-

The purified salt can be converted back to the free base by treatment with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extraction into an organic solvent, if desired.

This acid-base extraction and precipitation method is a powerful technique for achieving high purity. The pH of the aqueous solution can be adjusted to selectively precipitate the desired compound while leaving impurities in solution.

Visualizing the Synthesis and Workflow

Synthesis Pathway of this compound

Caption: Synthetic route to this compound from 2-benzoylbenzoic acid.

General Purification Workflow

Caption: General workflow for the purification of this compound by recrystallization.

References

An In-Depth Technical Guide to Talastine: Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talastine is a first-generation antihistamine belonging to the phthalazinone class of compounds. While specific quantitative pharmacological data for this compound is limited in publicly available literature, its structural similarity to the well-characterized antihistamine azelastine allows for a comprehensive understanding of its likely mechanism of action and properties. This guide summarizes the known chemical and physical properties of this compound and provides a detailed overview of the pharmacology of the closely related and clinically significant compound, azelastine, as a proxy. This includes its mechanism of action as a histamine H1 receptor antagonist, its pharmacokinetic profile, and clinical applications. Detailed experimental methodologies and signaling pathways are presented to provide a thorough technical resource for researchers in drug development.

This compound: Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one, is a synthetic organic molecule with the chemical formula C19H21N3O.[1] Its core structure features a phthalazinone moiety, which is a bicyclic aromatic system containing two adjacent nitrogen atoms in one of the rings.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one[1] |

| CAS Number | 16188-61-7[1] |

| Molecular Formula | C19H21N3O[1] |

| Molecular Weight | 307.4 g/mol [1] |

| SMILES | CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3 |

| InChI Key | LCAAMXMULMCKLJ-UHFFFAOYSA-N |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively reported. The following table includes predicted values and available experimental data.

| Property | Value | Source |

| logP (predicted) | 2.91 | ChemAxon |

| Water Solubility (predicted) | 0.0692 g/L | ALOGPS |

| pKa (strongest basic) | 8.05 | ChemAxon |

Synthesis of this compound

General Synthetic Scheme

References

Talastine and the Histamine H1-Receptor: A Technical Guide to Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Talastine and the Histamine H1-Receptor

This compound is a first-generation antihistamine belonging to the substituted alkylamine class of compounds.[1][2] Its therapeutic effect is primarily mediated through its interaction with the Histamine H1-receptor, a G-protein coupled receptor (GPCR) integral to the allergic response.[3] Upon activation by histamine, the H1-receptor initiates a signaling cascade leading to the characteristic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[4] Antihistamines like this compound competitively antagonize the H1-receptor, thereby mitigating these effects.

Understanding the binding affinity of a drug to its target receptor is a cornerstone of drug development. Quantitative measures such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd) are critical for characterizing a drug's potency and selectivity.

Quantitative Data on H1-Receptor Binding Affinity

Direct experimental values for this compound's H1-receptor binding affinity (Ki, IC50, Kd) are not prominently reported in publicly accessible scientific literature. However, data for a structurally related compound, Temelastine , indicates a pA2 value of 9.55 in guinea-pig ileum. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency.

To provide a frame of reference for researchers, the following table summarizes the H1-receptor binding affinities of several other well-characterized antihistamines.

| Compound | Receptor Source | Radioligand | Ki (nM) | IC50 (nM) |

| Mepyramine | Human Temporal Artery | N/A | N/A | N/A |

| Rat Stomach Microcirculation | N/A | N/A | N/A | |

| Emedastine | Rodent Brain | [3H]pyrilamine | 1.3 ± 0.1 | N/A |

| Epinastine | CHO-K1 cells (human H1R) | N/A | N/A | 38 |

| Ketotifen | CHO-K1 cells (human H1R) | N/A | N/A | 154 |

| Azelastine | CHO-K1 cells (human H1R) | N/A | N/A | 273 |

| Olopatadine | CHO-K1 cells (human H1R) | N/A | N/A | 1369 |

This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols for H1-Receptor Binding Assays

The following section details a representative methodology for a competitive radioligand binding assay, a standard technique to determine the binding affinity of a test compound like this compound for the H1-receptor.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human Histamine H1-receptor.

-

Radioligand: [3H]mepyramine (a potent H1-receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1-receptor antagonist (e.g., Mepyramine or Mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Scintillation Counter.

Membrane Preparation

-

Culture cells expressing the H1-receptor to a sufficient density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a desired protein concentration.

-

Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Competitive Binding Assay

-

In a series of tubes, add a fixed concentration of the radioligand ([3H]mepyramine).

-

To these tubes, add increasing concentrations of the unlabeled test compound (this compound).

-

Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist).

-

Initiate the binding reaction by adding the prepared cell membranes to each tube.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Pathways and Workflows

Histamine H1-Receptor Signaling Pathway

Caption: Simplified signaling cascade of the Histamine H1-Receptor.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for a competitive H1-receptor binding assay.

Conclusion

While direct quantitative binding affinity data for this compound at the H1-receptor remains to be fully elucidated in the public domain, this guide provides the necessary framework for researchers to conduct these critical studies. By employing established methodologies such as competitive radioligand binding assays, the affinity profile of this compound can be determined and compared with existing antihistamines. The provided experimental protocol and visualizations of the H1-receptor signaling pathway and assay workflow offer a robust starting point for further investigation into the pharmacology of this compound and its therapeutic potential.

References

The In Vivo Profile of Talastine: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Disclaimer: Publicly available in vivo pharmacokinetic and pharmacodynamic data for Talastine is limited. This guide synthesizes known information about this compound and complements it with analogous data from other well-characterized second-generation H1 antihistamines, such as Loratadine, Fexofenadine, and Cetirizine. This approach provides a comprehensive overview for researchers, scientists, and drug development professionals, with the understanding that direct experimental data for this compound may vary.

Introduction to this compound

This compound is a second-generation antihistamine, a class of drugs known for their selective antagonism of the histamine H1 receptor.[1] These agents are widely used in the management of allergic conditions. Unlike first-generation antihistamines, second-generation compounds exhibit reduced penetration of the blood-brain barrier, leading to a more favorable safety profile with a lower incidence of sedation and other central nervous system side effects. The therapeutic efficacy of this compound, like other drugs in its class, is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which govern its absorption, distribution, metabolism, excretion, and ultimately, its effect on the body.

Pharmacokinetics (PK)

The pharmacokinetic profile of a drug determines its concentration in the plasma and at the site of action over time. Due to the scarcity of specific in vivo PK data for this compound, this section presents a comparative summary of key pharmacokinetic parameters for other second-generation antihistamines in rats following oral administration. This information serves as a valuable reference point for designing and interpreting preclinical studies.

Table 1: Comparative Oral Pharmacokinetic Parameters of Second-Generation Antihistamines in Rats

| Parameter | Loratadine | Fexofenadine | Cetirizine |

| Dose (mg/kg) | 50[2] | 10[3][4] | Not Specified |

| Cmax (ng/mL) | 44.97[5] | ~1500 (in LPS-treated rats)[3] | ~300 |

| Tmax (h) | 1.0 - 1.5[5] | ~1.0 | ~1.0[6] |

| AUC (ng·h/mL) | 106.20[5] | 5530 (control), 13900 (LPS-treated)[3] | ~2500[7] |

| Half-life (t½) (h) | Not Specified | Not Specified | ~8.3[6] |

Note: The presented values are derived from different studies and experimental conditions and should be used for comparative purposes only. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following is a generalized protocol for conducting in vivo pharmacokinetic studies of a second-generation antihistamine in a rat model, based on standard laboratory practices.

Animal Model

-

Species: Sprague-Dawley or Wistar rats are commonly used.[2][3]

-

Sex: Both male and female rats should be included in studies unless there is a specific scientific justification for using only one sex.

-

Weight: 200-250 g.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Drug Administration

-

Route: Oral gavage is a standard method for administering drugs in preclinical pharmacokinetic studies.[8]

-

Dose Formulation: The drug should be dissolved or suspended in a suitable vehicle (e.g., water, saline, or a solution containing a solubilizing agent like PEG 400).

-

Dosing Volume: The volume administered should be based on the animal's body weight, typically not exceeding 10 mL/kg.[8][9]

Blood Sampling

-

Method: Serial blood samples can be collected via the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery for automated blood sampling systems.[10]

-

Volume: The total blood volume collected should not exceed a critical percentage of the animal's total blood volume (typically around 15-20% over 24 hours) to avoid physiological stress that could alter pharmacokinetic parameters.[9][11] Individual sample volumes are typically 100-200 µL.

-

Time Points: Blood samples should be collected at predetermined time points to adequately characterize the absorption, distribution, and elimination phases. A typical schedule might include pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[12]

-

Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying drug concentrations in plasma.[12]

-

Validation: The analytical method must be fully validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.

Workflow for a Typical In Vivo Pharmacokinetic Study

Pharmacodynamics (PD)

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For antihistamines, a common in vivo pharmacodynamic assay is the histamine-induced wheal and flare suppression test.

Histamine-Induced Wheal and Flare Suppression Test

This test is a reliable method to assess the in vivo H1-receptor blocking activity of antihistamines.[13]

-

Animal Model: Guinea pigs are a suitable model as their skin exhibits a response to histamine similar to that of humans.[14]

-

Procedure:

-

The dorsal skin of the guinea pig is shaved 24 hours before the experiment.

-

The test antihistamine or vehicle (control) is administered orally at a predetermined time before the histamine challenge.

-

A fixed concentration of histamine solution is injected intradermally at designated sites on the shaved back.

-

The resulting wheal (a raised, edematous area) and flare (surrounding erythema) are measured at specific time points after the histamine injection (e.g., 15, 30, and 60 minutes).

-

The areas of the wheal and flare are calculated, and the percentage of inhibition by the antihistamine compared to the vehicle control is determined.

-

Table 2: Representative Pharmacodynamic Data for Second-Generation Antihistamines (Wheal and Flare Suppression)

| Antihistamine | Onset of Wheal Suppression | Onset of Flare Suppression |

| Loratadine | 210 min[12] | 150 min[12] |

| Fexofenadine | 90 min[12] | 90 min[12] |

| Cetirizine | 60 min[12] | 60 min[12] |

Note: Data from a comparative study in atopic patients, providing a relative indication of the onset of action.

Workflow for Histamine-Induced Wheal and Flare Suppression Test

Mechanism of Action and Signaling Pathway

This compound, as an H1 antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[15][16] This initiates a downstream signaling cascade that leads to the classic symptoms of an allergic response.

H1 Receptor Signaling Pathway

Conclusion

While specific in vivo data for this compound remains to be fully elucidated in the public domain, the information available for analogous second-generation antihistamines provides a robust framework for understanding its likely pharmacokinetic and pharmacodynamic profile. The experimental protocols and signaling pathway information presented in this guide offer a solid foundation for researchers and drug development professionals to design and conduct further preclinical investigations into the in vivo characteristics of this compound and other novel antihistaminic compounds. Future studies should aim to generate specific data for this compound to confirm and extend these foundational principles.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Pharmacokinetics of fexofenadine following LPS administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. research.unsw.edu.au [research.unsw.edu.au]

- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lar.fsu.edu [lar.fsu.edu]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Studies on histamine-induced cutaneous flare in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 16. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Exploratory Studies on Talastine Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for investigating the potential off-target effects of Talastine. As of the latest literature review, specific experimental data on the off-target profile of this compound is not publicly available. Therefore, this guide is based on the known pharmacology of first-generation antihistamines and standardized protocols for off-target screening. The potential off-target interactions discussed herein are hypothetical and require experimental validation.

Introduction

This compound is a first-generation H1 antihistamine belonging to the phthalazinone chemical class. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, leading to the alleviation of allergic symptoms. However, like many first-generation antihistamines, this compound's clinical profile may be influenced by its interactions with other receptors and enzymes, known as off-target effects. These interactions can contribute to both therapeutic and adverse effects. A thorough understanding of this compound's off-target profile is crucial for a comprehensive assessment of its safety and pharmacological activity, and to guide any future drug development and optimization efforts.

This technical guide outlines a systematic approach to exploring the off-target effects of this compound. It provides a theoretical framework for potential off-target interactions based on its structural class, along with detailed, standardized experimental protocols for the in vitro characterization of these effects.

Known Pharmacology of this compound

This compound's primary therapeutic effect is mediated through its high affinity for the histamine H1 receptor, where it acts as an inverse agonist. This action stabilizes the inactive conformation of the receptor, reducing the downstream signaling that leads to allergic symptoms such as vasodilation, increased capillary permeability, and sensory nerve stimulation. As a first-generation antihistamine, this compound is known to cross the blood-brain barrier, which can lead to central nervous system (CNS) effects like sedation.[1][2][3][4][5]

Potential Off-Target Interactions of First-Generation Antihistamines

First-generation antihistamines are known for their relatively low receptor selectivity compared to second-generation agents.[1][2][6][7][8] This lack of selectivity can lead to a range of off-target effects. Based on the known pharmacology of this drug class, this compound may potentially interact with several other receptor systems.

Muscarinic Receptors

Many first-generation antihistamines exhibit significant affinity for muscarinic acetylcholine receptors, acting as antagonists.[2][9][10] This can lead to anticholinergic side effects such as dry mouth, blurred vision, urinary retention, and constipation.[11]

Adrenergic Receptors

Interaction with alpha-adrenergic receptors is another common characteristic of first-generation antihistamines.[6] Antagonism at these receptors can contribute to side effects like dizziness and hypotension.

Serotonergic Receptors

Some first-generation antihistamines also show affinity for serotonin (5-HT) receptors.[3][6] The clinical implications of these interactions can vary depending on the specific receptor subtype and the nature of the interaction (antagonism or agonism).

Cardiac Ion Channels (hERG)

A critical safety concern for many drugs, including some first-generation antihistamines, is the potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[12][13] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes.[12][13][14]

Data Presentation: Hypothetical Off-Target Profile of this compound

The following tables provide a structured overview of the potential off-target interactions of this compound and the types of quantitative data required to characterize them. Note: The values in these tables are hypothetical and for illustrative purposes only.

Table 1: Potential Off-Target Receptor Binding Affinities of this compound

| Target Receptor | Ligand | Assay Type | Potential Ki (nM) |

| Muscarinic M1 | [3H]-Pirenzepine | Radioligand Binding | 50 - 500 |

| Muscarinic M2 | [3H]-AF-DX 384 | Radioligand Binding | 100 - 1000 |

| Muscarinic M3 | [3H]-4-DAMP | Radioligand Binding | 50 - 500 |

| Alpha-1A Adrenergic | [3H]-Prazosin | Radioligand Binding | 100 - 1000 |

| Alpha-2A Adrenergic | [3H]-Rauwolscine | Radioligand Binding | >1000 |

| Serotonin 5-HT2A | [3H]-Ketanserin | Radioligand Binding | 200 - 2000 |

Table 2: Potential Enzyme and Ion Channel Inhibition by this compound

| Target | Assay Type | Potential IC50 (µM) |

| Cytochrome P450 2D6 | Enzyme Inhibition | 1 - 10 |

| Cytochrome P450 3A4 | Enzyme Inhibition | >10 |

| hERG Potassium Channel | Patch Clamp Electrophysiology | 0.5 - 5 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the off-target profile of this compound.

Radioligand Binding Assays for Off-Target Receptors

Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target G-protein coupled receptors (GPCRs).

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the target receptor. The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.[15]

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of this compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.[16]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[15]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Cytochrome P450 (CYP) Enzyme Inhibition Assays

Objective: To determine the inhibitory potential (IC50) of this compound on major drug-metabolizing CYP450 isoforms.

Methodology:

-

Enzyme Source: Human liver microsomes or recombinant human CYP450 enzymes are used as the enzyme source.[17][18]

-

Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the enzyme source, a specific probe substrate for the CYP isoform being tested, the necessary cofactor (NADPH), and varying concentrations of this compound.[18][19]

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a specific time.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

Data Analysis: The percentage of inhibition of metabolite formation at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[19][20]

Cell-Based Functional Assays for GPCRs

Objective: To determine the functional effect (antagonism or agonism) of this compound at off-target GPCRs.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected to express the target GPCR.[21]

-

Assay Principle: The assay measures the downstream signaling of GPCR activation, such as changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+).[22]

-

Assay Procedure (for a Gq-coupled receptor):

-

Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of this compound.

-

A known agonist for the target receptor is added to stimulate the cells.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence signal.

-

-

Data Analysis: To assess antagonistic activity, the ability of this compound to inhibit the agonist-induced response is quantified, and an IC50 value is determined. To assess agonistic activity, the ability of this compound to stimulate a response in the absence of a known agonist is measured, and an EC50 value is determined.

In Vitro Cardiac Safety Assay (hERG Patch Clamp)

Objective: To evaluate the inhibitory effect of this compound on the hERG potassium channel current.

Methodology:

-

Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing the hERG channel is used.[23][24]

-

Electrophysiology: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.[14][24][25]

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the hERG current. This typically involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.

-

Drug Application: The cells are perfused with a control solution, followed by increasing concentrations of this compound.

-

Data Acquisition: The hERG current amplitude is recorded at each drug concentration.

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the concentration-response data to a Hill equation.[12]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound's on-target and off-target effects.

Experimental Workflow Diagram

Caption: Generalized workflow for in vitro off-target screening of this compound.

Logical Relationship Diagram for Risk Assessment

Caption: Logical diagram for assessing the risk of identified off-target activities.

Conclusion

A comprehensive evaluation of this compound's off-target effects is essential for a complete understanding of its pharmacological profile and for ensuring its safe clinical use. Although specific data for this compound is currently lacking, the methodologies outlined in this guide provide a robust framework for such an investigation. By systematically assessing its interactions with a broad panel of receptors, enzymes, and ion channels, researchers and drug development professionals can identify potential liabilities, understand the molecular basis for any observed side effects, and make informed decisions regarding its therapeutic potential. The execution of these exploratory studies is a critical step in the responsible development and characterization of any pharmaceutical compound.

References

- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 3. droracle.ai [droracle.ai]

- 4. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]

- 5. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. H1 antagonist - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Block of hERG K+ Channel by Classic Histamine H1 Receptor Antagonist Chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Block of HERG k channel by classic histamine h(1) receptor antagonist chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biocompare.com [biocompare.com]

- 23. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 25. sophion.com [sophion.com]

Investigating the Anti-Inflammatory Properties of Talastine: A Technical Guide

Affiliation: Google Research

Abstract

Talastine is a second-generation H1-antihistamine belonging to the phthalazinone class of compounds.[1][2] While its primary pharmacological effect is the competitive antagonism of histamine H1 receptors, this technical guide explores the potential anti-inflammatory properties of this compound beyond its antihistaminergic activity. Direct experimental evidence for this compound's anti-inflammatory effects is limited in the current scientific literature. Therefore, this document synthesizes information from related H1-antihistamines, particularly those with structural similarities like azelastine, to infer and propose potential mechanisms of action and experimental frameworks for future investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the broader immunomodulatory potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] It involves the release of a myriad of chemical mediators, including histamine, prostaglandins, leukotrienes, and cytokines, from various cell types.[3] While acute inflammation is a protective mechanism, chronic inflammation can contribute to the pathogenesis of numerous diseases.

Antihistamines are a class of drugs that traditionally target the histamine H1 receptor to alleviate allergic symptoms. However, several second-generation H1-antihistamines have demonstrated broader anti-inflammatory effects that are independent of H1-receptor antagonism.[4][5][6] These effects are attributed to their ability to modulate the activity of various inflammatory cells and signaling pathways.

This compound, as a substituted alkylamine and a phthalazinone derivative, is an H1-antihistamine.[1][7] While its efficacy in managing allergic conditions is established, its specific contributions to the modulation of inflammatory processes have not been extensively studied. This guide will, therefore, draw parallels from other well-researched antihistamines to provide a comprehensive overview of the potential anti-inflammatory properties of this compound.

Potential Mechanisms of Anti-Inflammatory Action

Based on studies of other second-generation H1-antihistamines, the potential anti-inflammatory mechanisms of this compound can be hypothesized to involve several key pathways and cellular targets.

Mast Cell Stabilization

Mast cells are crucial players in the inflammatory response, releasing a variety of pre-formed and newly synthesized mediators upon activation. Several antihistamines have been shown to possess mast cell-stabilizing properties, inhibiting the degranulation and release of histamine and other pro-inflammatory substances.[4] This effect is thought to be mediated, in part, by the blockade of IgE-regulated calcium channels, which is essential for the fusion of granular membranes with the cell membrane.[2]

Inhibition of Inflammatory Mediators

Beyond histamine, the inflammatory cascade involves numerous other potent mediators. The anti-inflammatory activity of some antihistamines has been linked to their ability to inhibit the synthesis and release of these molecules:

-

Leukotrienes: These lipid mediators are powerful chemoattractants and bronchoconstrictors. Azelastine, a phthalazinone derivative structurally similar to this compound, has been shown to inhibit the production of leukotriene C4 (LTC4) and leukotriene B4 (LTB4) by inhibiting phospholipase A2 activity and, in the case of LTC4, LTC4 synthase.[8]

-

Cytokines: These signaling proteins play a central role in orchestrating the inflammatory response. Studies on various H1-antihistamines, including azelastine and loratadine, have demonstrated their ability to inhibit the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 from various cell types, including mast cells, basophils, and leukocytes.[9][10][11]

Modulation of Intracellular Signaling Pathways

Recent research has begun to elucidate the impact of antihistamines on the intracellular signaling pathways that govern the expression of inflammatory genes. A notable example is the study on loratadine, which demonstrated its ability to suppress the AP-1 (Activator Protein-1) signaling pathway.[5][6]

The AP-1 transcription factor is a critical regulator of genes involved in inflammation and immune responses.[5] Its activation is triggered by a cascade of protein kinases. The study on loratadine revealed that it specifically targets and inhibits TGF-β-activated kinase 1 (TAK1), an upstream kinase in the AP-1 pathway.[5][6] This inhibition prevents the subsequent phosphorylation and activation of downstream kinases and the nuclear translocation of AP-1 subunits, ultimately leading to a reduction in the expression of pro-inflammatory genes like matrix metalloproteinases (MMPs).[5][6] Given the precedent set by loratadine, it is plausible that this compound may exert anti-inflammatory effects through similar modulation of key signaling cascades.

Figure 1: Proposed inhibition of the AP-1 signaling pathway by this compound.

Experimental Protocols for Assessing Anti-Inflammatory Properties

To rigorously investigate the anti-inflammatory potential of this compound, a combination of in vitro and in vivo experimental models can be employed. The following protocols are generalized from standard methodologies used in inflammation research.

In Vitro Assays

-

Objective: To determine the ability of this compound to stabilize mast cells and inhibit the release of inflammatory mediators.

-

Cell Line: RBL-2H3 (rat basophilic leukemia) cells or primary human mast cells.

-

Methodology:

-

Culture cells in appropriate media.

-

Sensitize cells with anti-DNP IgE.

-

Pre-incubate cells with varying concentrations of this compound.

-

Induce degranulation with DNP-HSA (dinitrophenyl-human serum albumin).

-

Measure the release of β-hexosaminidase (a marker of degranulation) in the supernatant using a colorimetric assay.

-

Calculate the percentage inhibition of degranulation compared to the vehicle control.

-

-

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs), RAW 264.7 (murine macrophage) cells, or HMC-1 (human mast cell) cells.

-

Methodology:

-

Isolate or culture the chosen cell line.

-

Pre-treat cells with different concentrations of this compound.

-

Stimulate cells with an inflammatory agent (e.g., lipopolysaccharide (LPS) for macrophages, PMA and A23187 for mast cells).

-

Collect the cell culture supernatant after a defined incubation period.

-

Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Objective: To assess the impact of this compound on the transcription of pro-inflammatory genes.

-

Methodology:

-

Following cell treatment and stimulation as described in the cytokine release assay, lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize complementary DNA (cDNA).

-

Quantify the expression levels of target genes (e.g., TNF, IL6, MMP9) using quantitative real-time PCR (qPCR).

-

Normalize the expression data to a housekeeping gene (e.g., GAPDH, β-actin).

-

In Vivo Models

-

Objective: To evaluate the acute anti-inflammatory effect of this compound in a well-established animal model.

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Methodology:

-

Administer this compound or a vehicle control to the animals orally or intraperitoneally.

-

After a set pre-treatment time, inject a sub-plantar injection of carrageenan into the right hind paw to induce localized inflammation.

-

Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

-

Calculate the percentage inhibition of edema for the this compound-treated groups compared to the control group.

-

Figure 2: General experimental workflow for investigating anti-inflammatory properties.

Quantitative Data on Anti-Inflammatory Effects of Related Antihistamines

As direct quantitative data for this compound is not available, the following tables summarize findings from studies on other antihistamines to provide a reference for the potential efficacy that could be investigated for this compound.

Table 1: Inhibitory Effects of Antihistamines on Cytokine Release

| Antihistamine | Cell Type | Stimulant | Cytokine Inhibited | IC50 / % Inhibition | Reference |

| Azelastine | HMC-1 | PMA + A23187 | TNF-α | Maximal inhibition at 10-12 M | [9] |

| Loratadine | HMC-1 | PMA + A23187 | TNF-α | Maximal inhibition at 10-9 M | [9] |

| Azelastine | Human PBLs | Concanavalin A | IL-2, IL-3, IL-4 | Strong suppression at 0.5-1.0 µg/ml | [10] |

| Loratadine | RAW 264.7 | LPS | MMP1, MMP3, MMP9 (mRNA) | Effective suppression at 20-40 µM | [11] |

PBLs: Peripheral Blood Leukocytes; HMC-1: Human Mast Cell line 1; LPS: Lipopolysaccharide; PMA: Phorbol Myristate Acetate; A23187: Calcium Ionophore.

Table 2: Effects of Antihistamines on Inflammatory Gene Expression

| Antihistamine | Cell Type | Stimulant | Gene Inhibited | Method | Finding | Reference |

| Loratadine | RAW 264.7 | LPS | MMP1, MMP3, MMP9 | qPCR | Dose-dependent decrease in mRNA expression | [11] |

| Fexofenadine | Human T-cells | IL-12 | IFN-γ | ELISA & RT-PCR | Significant suppression of protein and partial suppression of mRNA | [12] |

| Cetirizine | Human T-cells | IL-12 | IFN-γ | ELISA | Significant suppression of protein production | [12] |

Conclusion and Future Directions

While this compound is primarily recognized for its H1-antihistamine activity, the existing literature on second-generation antihistamines strongly suggests a potential for broader anti-inflammatory effects. The proposed mechanisms, including mast cell stabilization, inhibition of inflammatory mediators, and modulation of intracellular signaling pathways like the AP-1 pathway, provide a solid foundation for future research.

To definitively establish the anti-inflammatory profile of this compound, further dedicated studies are imperative. The experimental protocols outlined in this guide offer a roadmap for such investigations. Quantitative analysis of this compound's effects on cytokine production, inflammatory gene expression, and its efficacy in in vivo models of inflammation will be crucial in elucidating its full therapeutic potential. Such research could not only expand our understanding of this compound's pharmacology but also pave the way for its repositioning in the treatment of a wider range of inflammatory conditions.

References

- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 3. Histamine release theory and roles of antihistamine in the treatment of cytokines storm of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gyanvihar.org [gyanvihar.org]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Talastine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Talastine, known by its trade name Ahanon, is a first-generation antihistamine belonging to the substituted alkylamine class.[1] It is chemically designated as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one.[1][2] This document provides a comprehensive technical overview of the discovery, development, and known pharmacological aspects of this compound, with a focus on its chemical synthesis and mechanism of action. Due to the limited publicly available data on this compound, this guide synthesizes the existing information and provides a framework for understanding its properties.

Discovery and Development History

The development of this compound dates back to the mid-20th century. The earliest patents associated with the compound were granted in the late 1950s and early 1960s to VEB Deutsches Hydrierwerk Rodleben, a German company.[1] This places this compound among the earlier-developed antihistamines.

Key Milestones:

-

1958: German patent DE 1046625 is issued, marking one of the earliest documented inventions related to this compound.[1]

-

1962: A corresponding US patent, US 3017411, is granted, further establishing the novelty of the compound and its synthesis.[1]

Further details regarding the specific researchers involved in the discovery and the subsequent clinical development timeline are not extensively documented in readily accessible scientific literature.

Chemical Synthesis

The synthesis of this compound involves the alkylation of a phthalazinone precursor. The established method is as follows:

Experimental Protocol: Synthesis of this compound [1]

-

Precursor Preparation: The synthesis begins with 4-Benzylphalazone.

-

Deprotonation: The amide proton of 4-Benzylphalazone is abstracted using a strong base, potassium hydroxide (KOH). This step generates a nucleophilic anion.

-

Alkylation: The resulting anion is then alkylated with dimethylaminoethyl chloride. This reaction introduces the dimethylaminoethyl side chain, which is crucial for its antihistaminic activity.

Below is a workflow diagram illustrating the synthesis process.

Mechanism of Action

This compound functions as a histamine H1 receptor antagonist. The signaling pathway for H1 receptor antagonists is generally understood to involve the blockade of histamine-induced effects.

H1 Receptor Signaling Pathway

Histamine, upon binding to the H1 receptor (a G-protein coupled receptor), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade results in the physiological effects of an allergic response.

This compound, by competitively binding to the H1 receptor, prevents the binding of histamine and the subsequent initiation of this signaling cascade.

The following diagram illustrates the H1 receptor signaling pathway and the inhibitory action of this compound.

Pharmacological Data

Comprehensive quantitative data on the pharmacokinetics, efficacy, and safety of this compound from clinical trials are not widely available in the public domain. As an older antihistamine, the extensive clinical trial data packages that are common for modern pharmaceuticals have not been identified.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H21N3O |

| Molar Mass | 307.397 g·mol−1[1] |

| IUPAC Name | 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one[1][2] |

| CAS Number | 16188-61-7[1] |

Conclusion

This compound is a first-generation antihistamine with a history dating back to the mid-20th century. Its synthesis is well-established, and its mechanism of action is understood to be through the antagonism of the histamine H1 receptor. However, a detailed public record of its clinical development, including comprehensive quantitative data on its efficacy, pharmacokinetics, and safety, is limited. This technical overview provides a summary of the available information, highlighting the foundational knowledge of this compound for the scientific community. Further research into historical archives and non-digitized records may be necessary to construct a more complete profile of this compound.

References

The Synthesis of Talastine Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Talastine analogues and derivatives, focusing on the core chemical structures and methodologies pertinent to drug discovery and development. This compound, a second-generation H1 antihistamine, possesses a phthalazinone core, which serves as a versatile scaffold for the development of various therapeutic agents. This document outlines key synthetic strategies, experimental protocols, and quantitative data to facilitate further research and innovation in this area.

Core Synthetic Strategies

The synthesis of this compound and its analogues primarily revolves around the construction of the 4-benzyl-2H-phthalazin-1-one scaffold, followed by N-alkylation to introduce the desired side chains.

Synthesis of the Phthalazinone Core

A common and effective method for the synthesis of the 4-benzyl-2H-phthalazin-1-one core (1) involves the condensation of 2-benzoylbenzoic acid with hydrazine hydrate. This reaction proceeds via a cyclization mechanism to form the stable phthalazinone ring system.

Experimental Workflow for the Synthesis of the Phthalazinone Core

Caption: General workflow for the synthesis of the 4-benzyl-2H-phthalazin-1-one core.

N-Alkylation of the Phthalazinone Core

The introduction of the side chain at the N-2 position of the phthalazinone ring is a critical step in the synthesis of this compound and its derivatives. This is typically achieved through an N-alkylation reaction. For the synthesis of this compound itself, the amide proton of 4-benzyl-2H-phthalazin-1-one is abstracted by a base, such as potassium hydroxide, followed by alkylation with 2-(dimethylamino)ethyl chloride[1]. This general strategy can be adapted to synthesize a wide variety of analogues by using different alkylating agents.

General Synthetic Route to this compound Analogues

Caption: N-alkylation of the phthalazinone core to produce this compound analogues.

Experimental Protocols

Synthesis of 4-Benzyl-2H-phthalazin-1-one (1)

A mixture of 2-benzoylbenzoic acid (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 4-benzyl-2H-phthalazin-1-one as a white solid.

General Procedure for the Synthesis of this compound Analogues (e.g., N-Substituted Derivatives)

To a solution of 4-benzyl-2H-phthalazin-1-one (1) (5 mmol) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) (20 mL), a base (e.g., sodium hydride, 60% dispersion in mineral oil, 6 mmol) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature, followed by the addition of the appropriate alkylating agent (e.g., a substituted alkyl halide, 5.5 mmol). The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the alkylating agent, until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-substituted 4-benzylphthalazin-1-one derivative.

Quantitative Data for Selected this compound Analogues

The following table summarizes the reported yields and melting points for a selection of synthesized 4-benzyl-2H-phthalazin-1-one derivatives.

| Compound ID | R Group (at N-2) | Yield (%) | Melting Point (°C) | Reference |

| 2 | -CH₂CH₂N(CH₃)₂ (this compound) | - | 178 (as HCl salt) | [2] |

| 3a | -CH₂COOCH₂CH₃ | - | - | [3] |

| 3b | -CH₂CONHNH₂ | 86 | 130-132 | [3] |

| 4a | -CH₂CN | - | - | [4] |

| 4b | -CH₂CH₂OH | - | - | [4] |

| 5a | -CH₂C₆H₅ | 84 | 174-176 | [5] |

| 5b | -CH₂CH₂CH₃ | - | - | [5] |

| 6 | -CH₂-(2-morpholino-2-oxoethyl) | 81 | 210-212 | [5] |

| 7 | -CH₂-(2-oxo-2-(piperidin-1-yl)ethyl) | 80 | 192-194 | [5] |

Note: Yields and melting points can vary based on the specific reaction conditions and purity of the final product.

Spectroscopic Data

Characterization of the synthesized compounds is crucial for confirming their structure and purity. Key spectroscopic data for representative compounds are provided below.

4-Benzyl-2-(2-morpholino-2-oxoethyl)phthalazin-1(2H)-one (6) [5]

-

¹H-NMR (400 MHz, CDCl₃), δ (ppm): 8.44–8.46 (m, 1H, ArH); 7.68–7.73 (m, 3H, ArH); 7.29–7.30 (m, 4H, ArH); 7.20–7.23 (m, 1H, ArH); 5.10 (s, 2H, CH₂CO); 4.32 (s, 2H, CH₂ph); 3.59–3.75 (m, 8H, 4 CH₂).

-

¹³C-NMR (CDCl₃), δ (ppm): 165.45 (C=O); 159.71 (C=O); 145.60 (C-Ar); 137.83 (C-Ar); 133.01 (CH-Ar); 131.19 (CH-Ar); 129.62 (C-Ar); 128.71 (2 CH-Ar); 128.36 (2 CH-Ar); 128.10 (C-Ar); 127.33 (CH-Ar);126.68 (CH-Ar); 125.36 (CH-Ar); 66.78 (CH₂O); 66.40 (CH₂O); 52.31 (CH₂CO); 45.37 (CH₂N); 42.41 (CH₂N); 38.97 (CH₂ph).

4-Benzyl-2-(2-oxo-2-(piperidin-1-yl)ethyl)phthalazin-1(2H)-one (7) [5]

-

¹H-NMR (400 MHz, CDCl₃), δ (ppm): 8.36–8.37 (m, 1H, ArH); 7.60 (m, 3H, ArH); 7.20–7.21 (m, 4H, ArH); 7.12 (m, 1H, ArH); 5.01 (s, 2H, CH₂CO); 4.23 (s, 2H, CH₂ph); 3.53 (m, 2H, CH₂N); 3.41 (m, 2H, CH₂N); 1.53–1.60 (m, 6H, 3 CH₂).

Mechanism of Action and Signaling Pathway

This compound and its analogues exert their antihistaminic effects by acting as inverse agonists at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects associated with allergic responses, such as smooth muscle contraction and increased vascular permeability. H1 antihistamines like this compound competitively block the binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling pathway.[6]

Histamine H1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Conclusion

The 4-benzyl-2H-phthalazin-1-one scaffold represents a privileged structure in medicinal chemistry, particularly for the development of H1 antihistamines. This guide has provided a foundational understanding of the synthesis of this compound and its analogues, offering detailed experimental insights and a summary of relevant quantitative data. The versatility of the N-alkylation step allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. A thorough understanding of the underlying synthetic methodologies and the biological mechanism of action is paramount for the rational design of novel and improved therapeutic agents based on the this compound core.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Talastine-Receptor Interactions: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interaction between the first-generation antihistamine Talastine and its primary pharmacological target, the histamine H1 receptor. As a G-protein coupled receptor (GPCR), the H1 receptor represents a significant target for therapeutic intervention in allergic and inflammatory conditions. Understanding the molecular intricacies of this compound's binding is crucial for rational drug design and the development of novel antihistaminic agents with improved efficacy and safety profiles. This document outlines detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations tailored for the study of this compound-H1 receptor complexes. Furthermore, it presents a comparative analysis of binding affinities for various H1 receptor antagonists and visualizes key signaling pathways and experimental workflows to provide a practical framework for researchers, scientists, and drug development professionals. While specific quantitative binding data for this compound is not publicly available, this guide establishes a robust computational approach to predict and analyze its interaction with the H1 receptor.

Introduction

This compound is a first-generation antihistamine belonging to the substituted alkylamine class.[1][2] Its therapeutic effects are primarily mediated through the competitive antagonism of the histamine H1 receptor. The H1 receptor is a key player in the physiological response to histamine, a biogenic amine involved in local immune responses, inflammation, and neurotransmission.[1] Upon activation by histamine, the H1 receptor, a Gq/11-coupled GPCR, initiates a signaling cascade leading to the characteristic symptoms of an allergic reaction.[2][3] By blocking the binding of histamine, this compound and other H1 antagonists mitigate these effects.

In silico modeling has emerged as a powerful tool in drug discovery and development, offering a cost-effective and time-efficient means to investigate drug-receptor interactions at a molecular level.[4][5] Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding pose of a ligand within a receptor's active site, estimate the binding affinity, and elucidate the dynamic behavior of the complex over time.[6][7] This guide will detail the application of these methods to the this compound-H1 receptor system.

The Histamine H1 Receptor